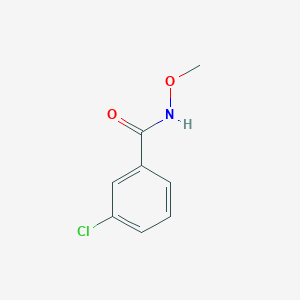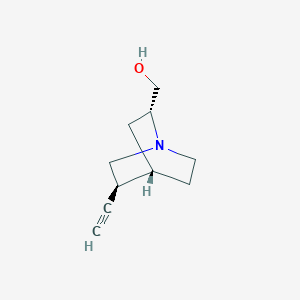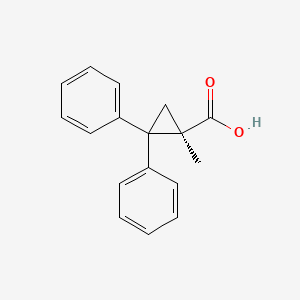
(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a methyl group and two phenyl groups, as well as a carboxylic acid functional group. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl groups can introduce various functional groups, such as nitro or halogen groups.
科学研究应用
(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding. The overall effect of the compound depends on its ability to modulate the activity of its molecular targets, which can include enzymes, receptors, or other proteins involved in biological pathways.
相似化合物的比较
Similar Compounds
(1S)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid: The enantiomer of the compound with the (1S) configuration.
1,1-diphenylcyclopropane-1-carboxylic acid: A similar compound lacking the methyl group.
2,2-diphenylcyclopropane-1-carboxylic acid: A compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
The uniqueness of (1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid lies in its specific stereochemistry and substitution pattern The (1R) configuration imparts distinct chiral properties, making it valuable in asymmetric synthesis and chiral resolution studies
属性
CAS 编号 |
4542-84-1 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
(1R)-1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H16O2/c1-16(15(18)19)12-17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,19)/t16-/m0/s1 |
InChI 键 |
ALTJKGMGSJVUBN-INIZCTEOSA-N |
手性 SMILES |
C[C@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


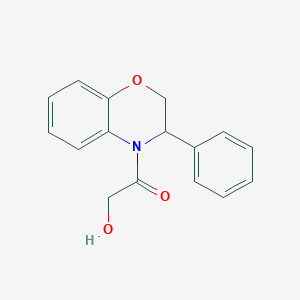
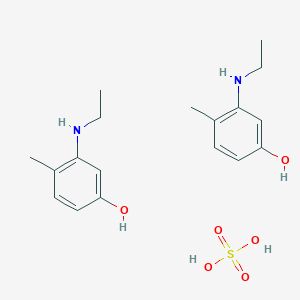
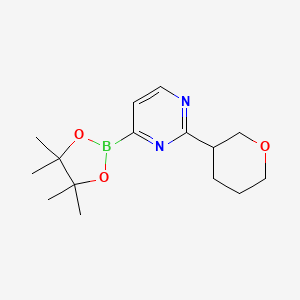
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
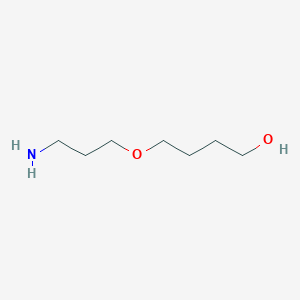

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
